molecular formula C5H2ClFN4 B161030 6-Chloro-2-fluoropurine CAS No. 1651-29-2

6-Chloro-2-fluoropurine

Cat. No. B161030
CAS RN: 1651-29-2
M. Wt: 172.55 g/mol
InChI Key: UNRIYCIDCQDGQE-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoropurine is a halogenated purine derivative that has garnered interest due to its potential as a precursor for various biologically important nucleosides. These nucleosides can be key intermediates in the synthesis of antiviral and antitumor drugs .

Synthesis Analysis

The synthesis of 6-chloro-2-fluoropurine and related compounds has been explored through various methodologies. One approach involves Fe-catalyzed cross-coupling reactions of 2,6-d

Scientific Research Applications

Synthesis and Kinetics

  • 6-Chloro-2-fluoropurine is involved in SNAr displacement reactions with various nucleophiles. A study measured pseudo-first-order kinetics with 6-halopurine compounds, comparing their reactivities and exploring the effect of trifluoroacetic acid (TFA) on these reactions (Liu & Robins, 2007).

Enzymatic Transglycosylation 2. 6-Chloro-2-fluoropurine has been used as a substrate in the enzymatic transglycosylation process, involving uridine and thymidine as donors. This process is significant for synthesizing biologically important nucleosides (Zhou et al., 2015).

Cross-Coupling Reactions 3. Studies have shown that 6-chloro-2-fluoropurine derivatives can undergo nickel- or palladium-mediated C-C cross-coupling reactions, yielding 6-arylpurine products (Liu & Robins, 2005).

Chemical Shift Analysis 4. Research on the 15N and 13C chemical shifts of 6-chloro-2-fluoropurine derivatives has been conducted, providing insights into the effects of halogen-substitution on these shifts. This research aids in understanding the molecular structure of these compounds (Bai et al., 2009).

Inhibitors of Cytokinin Oxidase/Dehydrogenase 5. 6-Chloro-2-fluoropurine has been a part of synthesizing inhibitors for Arabidopsis cytokinin oxidase/dehydrogenase, a key enzyme in plant growth and development. These compounds have potential applications in agriculture and plant biology (Zatloukal et al., 2008).

Biotransformation Studies 6. The biotransformation of 6-chloro-2-fluoropurine by immobilized enzymes, like Lactobacillus animalis NDT, has been explored. This process is significant for synthesizing nucleoside analogues used in antiviral or antitumor treatments (Britos et al., 2016).

Microwave-Assisted Synthesis 7. The microwave-assisted synthesis of 6-fluoropurine derivatives has been explored. This method offers advantages in terms of reaction time and yield efficiency, which is beneficial in the production of these compounds (Peng, 2010).

Safety And Hazards

6-Chloro-2-fluoropurine is harmful if swallowed . It causes skin irritation and serious eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

6-chloro-2-fluoro-7H-purine
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InChI

InChI=1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRIYCIDCQDGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN4
Source PubChem
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DSSTOX Substance ID

DTXSID80415330
Record name 6-CHLORO-2-FLUOROPURINE
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Molecular Weight

172.55 g/mol
Source PubChem
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Product Name

6-Chloro-2-fluoropurine

CAS RN

1651-29-2
Record name 6-Chloro-2-fluoropurine
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Record name 6-Chloro-2-fluoropurine
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Synthesis routes and methods

Procedure details

To 2-amino-6-chloropurine (5.0 g, 29.5 mmol) in a solution of tetrafluoroboric acid in water (100 mL) at −15° C. was added dropwise sodium nitrite (3.5 g, 50 mmol) in water (160 mL) over a period of 1.5 h. After 20 min at room temperature, the pH of the solution was adjusted to 6 with 50% aqueous sodium hydroxide. The solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 40S column (silica, CH2Cl2/MeOH 9:1) to give 2-fluoro-6-chloropurine (2.3 g, 52%). This compound (1.5 g, 8.6 mmol) was suspended in dry tetrahydrofuran (20 mL) at 25° C. The 4-(N-1-tert-butyloxycarbonyl)-aminophenethyl alcohol (3.4 g, 14.5 mmol) and triphenylphosphine (3.8 g, 14.5 mmol) were then added, and the mixture evaporated to dryness. Dry tetrahydrofuran (20 mL) was added and the suspension was cooled to 0° C. before dropwise addition of diethylazodicarboxylate (1.5 mL, 9.8 mmol). After 16 h reaction at room temperature, the solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 25M column (silica, hexane/AcOEt 95:5 to 75:25) to yield N-9 alkylated purine as a white solid (2.9 g, 87%). To a solution of alkylated 2-fluoro-6-chloropurine (3.0 g, 7.7 mmol) in n-butanol (15 mL) at 25° C. was added N-1-tert-butyloxycarbonyl-1,3-phenylenediamine (1.8 g, 8.8 mmol) and diisopropylethylamine (2.7 mL, 15.3 mmol). After 48 h reaction at 65° C., the brown solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 40M column (silica, hexane/AcOEt 65:45 to 0:1) to yield the fluoropurine derivative as a brown solid (2.8 g, 63%). To a solution of this product (2.8 g, 4.9 mmol) in n-butanol (15 mL) at room temperature was added aminomethylcyclopropane (1.2 g, 17.1 mmol) and diisopropylethylamine (1.7 mL, 9.8 mmol). After 48 h reaction at 110° C., the brown solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 40M column (silica, hexane/AcOEt 60:40 to AcOEt/MeOH 98:2) to yield the protected trisubstituted purine as a white solid (2.3 g, 73%). To a solution of this compound (2.08 g, 3.38 mmol) in dichloromethane (10 mL) at room temperature was added 4N HCl in dioxane (10 mL). The reaction was stirred for 5 h at 25° C. and the solution was concentrated under reduced pressure. The solid was then dried for 16 h under vacuum to yield compound 3 as a brown solid. Yield of product: 1.4 g (quantitative); Rf=0.1 (CH2Cl2/MeOH 98:2); 1H NMR (400 MHz, CD3OD): δ 8.24 (s, 1H), 8.20-7.60 (m, 2H), 7.60-7.00 (m, 6H), 4.56 (t, 2H, J=7.0 Hz), 3.40-3.20 (m, 4H), 1.25-1.15 (m, 1H), 0.60-0.50 (m, 2H), 0.40-0.20 (m, 2H); LRMS (ESI): m/z 415 (MH+), 437 (M+Na); HPLC (method 2): 1.6 min.
Quantity
5 g
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reactant
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0 (± 1) mol
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3.5 g
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100 mL
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160 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-fluoropurine
Reactant of Route 2
6-Chloro-2-fluoropurine
Reactant of Route 3
6-Chloro-2-fluoropurine
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-fluoropurine
Reactant of Route 5
6-Chloro-2-fluoropurine
Reactant of Route 6
Reactant of Route 6
6-Chloro-2-fluoropurine

Citations

For This Compound
84
Citations
A Giner-Sorolla, JH Burchenal - Journal of Medicinal Chemistry, 1971 - ACS Publications
… Similarly, 9-ß- ribofuranosyl-6-chloro-2-fluoropurine (II)7 with … When 6-chloro-2-fluoropurine (I) was heated with an excess … by reaction of 6-chloro-2-fluoropurine (I) with thiourea.12 …
Number of citations: 14 pubs.acs.org
X Zhou, K Szeker, LY Jiao, M Oestreich… - Advanced Synthesis …, 2015 - Wiley Online Library
… Our approach consists in the enzymatic synthesis of 2,6-dihalogenated purine nucleosides, in particular 2,6-dichloropurine (26DCP) and 6-chloro-2-fluoropurine (6C2FP), as valuable …
Number of citations: 54 onlinelibrary.wiley.com
GG Sivets, F Amblard, RF Schinazi - Tetrahedron, 2019 - Elsevier
… the coupling reaction of 6-chloro-2-fluoropurine instead of 2-… Reaction of the potassium salt of 6-chloro-2-fluoropurine, … from which protected β-6-chloro-2-fluoropurine nucleoside 27 was …
Number of citations: 6 www.sciencedirect.com
S Prekupec, D Svedružić, T Gazivoda… - Journal of medicinal …, 2003 - ACS Publications
… Among the fluorinated compounds, 6-chloro-2-fluoropurine derivative 7a containing an acetylated hydroxy group showed the strongest inhibitory effect, particularly on the growth of …
Number of citations: 38 pubs.acs.org
H Choo, Y Chong, Y Choi, J Mathew… - Journal of medicinal …, 2003 - ACS Publications
… (−)-9-[(1S,2S,4R)-5-O-(tert-Butyldiphenylsilyl)-2,3-dideoxy-2-fluoro-2-phenylselenyl-4-thio-β-l-ribofuranosyl]-6-chloro-2-fluoropurine (22). See the general procedure for condensation …
Number of citations: 70 pubs.acs.org
WW Lee, AP Martinez, RW Blackford… - Journal of Medicinal …, 1971 - ACS Publications
9-(9-D-Xylo-and 9-(a-and 9-D-arabinofuranosyl) thioguanine (1, a-5, and 9-5) have been synthesized. The Hg derivative of 2-acetamido-6-chloropurine gave 9-(2, 3, 5-tri-0-benzoyl-<*-D…
Number of citations: 33 pubs.acs.org
HO Kim, RF Schinazi, K Shanmuganathan… - Journal of medicinal …, 1993 - ACS Publications
… 2,6-Disubstituted purine derivatives 53-57 were synthesized by condensation of acetate 8 with silylated 6-chloro-2-fluoropurine, which gave 47 and 48 after silica gel column …
Number of citations: 146 pubs.acs.org
K Kamaike, M Isobe, Y Kayama… - … , and Nucleic Acids, 2006 - Taylor & Francis
… a synthetic route for the preparation of [2′- 15 N]guanosine and 2′-deoxy[2′- 15 N]guanosine derivatives 5 through nucleophilic aromatic substitution of 6-chloro-2-fluoropurine …
Number of citations: 1 www.tandfonline.com
LS Jeong, RF Schinazi, JW Beach… - Journal of medicinal …, 1993 - ACS Publications
… The acetate 8 was condensed with thymine,5-substituted uracils and cytosines, 6-chloropurine, and 6-chloro-2-fluoropurine to give pyrimidine and purine nucleosides. Upon evaluation …
Number of citations: 221 pubs.acs.org
J Montgomery, K Hewson - Journal of medicinal chemistry, 1969 - ACS Publications
… 6-Chloro-2-fluoropurine (8)18 upon fusion with 1,2,3,5-tetra-O-acety 1-D-arabinofuranose31 gave 9-(2,3,5-tri-0-acetyi-D-arabinofuranosyl)-6chloro-2-fluoropurine (10c) (Scheme II). …
Number of citations: 216 pubs.acs.org

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